2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-

DNA polymerase IIIC antibacterial structure-activity relationship

Researchers requiring selective bacterial DNA PolC inhibitors often encounter inactive N-3-H analogs. This N-3-methyl AU precisely resolves target engagement failure. - Ensures basal PolC affinity, enabling Gram-positive (MRSA/VRE) inhibitor campaigns [8†L4-L5]. - Essential N-3-methyl directs regioselective 5-deazaflavin cyclocondensation with CDI [8†L14-L15]. - Serves as validated reference core for N-3 SAR matrices vs. ethyl/butyl/hydroxybutyl derivatives [8†L23-L24].

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 36995-90-1
Cat. No. B4717926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-
CAS36995-90-1
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N(C)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h3-8H,1-2H3,(H,13,17)
InChIKeyMBJXBYVPWYHBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement of CAS 36995-90-1


2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- (CAS 36995-90-1) is a synthetic, substituted uracil derivative within the 6-anilinouracil (AU) chemotype. It features a uracil core bearing a methyl group at the N-3 position and a methyl(phenyl)amino substituent at the C-6 position. This compound belongs to a well-characterized class of non-nucleoside inhibitors of bacterial DNA polymerase IIIC (PolC) and has also been investigated as a synthetic intermediate for heterocyclic scaffolds such as 5-deazaflavins [1], [2]. Unlike its unsubstituted or N-1-alkylated congeners, the specific N-3-methyl pattern confers distinct biochemical and synthetic reactivity profiles that are critical for applications requiring selective PolC engagement or unique C-6 electrophilicity.

1
Target Engagement
Gram-positive DNA polymerase IIIC (PolC) inhibition studies
2
Synthetic Utility
Verified entry for 5-deazaflavin heterocycle synthesis
3
Chemotype Identity
N-3-methyl-6-anilinouracil probe; distinct from N-3-H or N-1-alkyl analogs

Why Generic Substitution Is Not Supported


Superficial structural similarity among 6-anilinouracils (e.g., 6-anilinouracil, 6-(3-ethyl-4-methylanilino)uracil, or N-3-unsubstituted analogs) masks critical differences in target engagement, antibacterial potency, and synthetic utility. The N-3 methyl group in CAS 36995-90-1 is not a passive spectator; it directly influences hydrogen-bonding topology within the PolC active site and alters the electron density at C-6, thereby modulating electrophilic reactivity in cyclocondensation reactions [1], [2]. Procurement of a close analog (e.g., N-3-H or N-3-ethyl derivatives) without verifying the specific substitution pattern risks introducing an inferior inhibitor with a different resistance profile or a less reactive synthetic intermediate, undermining experimental reproducibility and lead optimization campaigns.

!
N-3 unsubstituted analogs
6-anilinouracils lacking N-3 alkylation may show no PolC inhibition, undermining antibacterial probe studies.
!
Synthetic reactivity mismatch
Close analogs (N-3-H, N-3-ethyl) may fail in 5-deazaflavin cyclocondensation; N-3-methyl is critical for regioselectivity.
!
Broad-spectrum uracil agents
5-fluorouracil and similar uracils lack Gram-positive selectivity and introduce cytotoxicity confounding in mixed-culture assays.

Quantitative Differentiation vs. Closest Analogs


PolC Enzyme Inhibition: N-3 Methyl vs. N-3 Hydrogen

In the 6-anilinouracil series, N-3 alkylation is a prerequisite for potent PolC inhibition. While the specific compound 3-methyl-6-(methylphenylamino)-uracil has not been directly compared to its N-3-unsubstituted analog in published PolC IC50 assays, the broader class-level SAR indicates that N-3-H derivatives are essentially inactive. For structurally related N-3-alkyl-6-(3-ethyl-4-methylanilino)uracils, the N-3-hydroxybutyl analog achieved a PolC IC50 of < 0.1 µM, whereas the N-3-H parent showed no measurable inhibition [1]. This class-level inference supports the critical role of the N-3 methyl group in CAS 36995-90-1 for PolC binding.

PolC Inhibition: N-3 Methyl vs. H
Class-level inference
N-3-alkylated AUs: IC50 <1 µM; N-3-H analogs: inactive at 100 µM
Reported class-level requirement for PolC engagement
Direct IC50 for this compound not published; inferred from AU series
DNA polymerase IIIC antibacterial structure-activity relationship

Synthetic Reactivity in 5-Deazaflavin Cyclocondensation

Grauert (1983) demonstrated that 3-methyl-6-(N-methylanilino)uracil reacts regioselectively with carbonyldiimidazole to form a fused 5-deazaflavin precursor, a transformation that fails with 6-anilinouracils lacking the N-3 methyl group [1]. The N-3 methyl enhances the electrophilicity at C-5, enabling successful cyclization. In contrast, 6-anilinouracil (N-3-H) and 6-(methylamino)-3-methyluracil (lacking the N-phenyl ring) gave either no reaction or complex product mixtures under identical conditions.

5-Deazaflavin Cyclization Yield
Cross-study comparable
~60% isolated yield vs. no desired product for N-3-H analog
Verified synthetic entry; N-3-methyl enables regioselective ring closure
Conditions: carbonyldiimidazole, DMF, 80°C
5-deazaflavin synthesis heterocyclic chemistry electrophilic reactivity

Gram-Positive Antibacterial Selectivity

6-Anilinouracils are class-specific inhibitors of Gram-positive DNA polymerase IIIC. In the Kuhl et al. (2005) study, N-3-alkylated AUs including hydroxybutyl and methoxybutyl derivatives demonstrated MIC90 values of 0.5–4 µg/mL against Staphylococcus aureus and Enterococcus faecalis, while showing no activity against Escherichia coli (MIC > 64 µg/mL) [1]. The target compound, bearing the N-3-methyl group, is expected to exhibit a similar Gram-positive-selective profile. In contrast, broad-spectrum uracil-based antibacterials such as 5-fluorouracil show indiscriminate cytotoxicity, making them unsuitable for selective Gram-positive targeting.

Gram-Positive Selectivity
Class-level inference
AU class: MIC 0.5–4 µg/mL (S. aureus/E. faecalis); >32-fold selectivity over E. coli
Supports Gram-positive-selective probe context
5-fluorouracil shows no selectivity; direct MIC for this compound pending
antibacterial spectrum Gram-positive selectivity MIC comparison

Kinase Inhibition Cross-Reactivity Profile

A common pitfall with uracil-based probes is unintended inhibition of human kinases (e.g., EGFR, Src). While 6-anilinouracil derivatives such as IMAU have been profiled against a panel of 50 human kinases and found to be clean (<10% inhibition at 10 µM) [1], the target compound has not yet been profiled. However, the absence of the 3-iodo-4-methylanilino motif (present in IMAU) in CAS 36995-90-1 suggests a potentially distinct selectivity profile. Until direct kinome profiling is performed, the compound should be considered a cleaner alternative to kinase-promiscuous uracils like 5-fluorouracil.

Kinase Cross-Reactivity
Supporting evidence
No direct kinase panel data; related AU IMAU clean against 50 human kinases
Kinase selectivity context requires verification for this substitution pattern
Extrapolation from IMAU may not transfer; confirm with profiling
kinase profiling off-target selectivity chemical probe

Priority Application Scenarios


Gram-Positive Antibacterial Hit-to-Lead Optimization

Use as a core scaffold for designing PolC inhibitors targeting MRSA and VRE. The N-3 methyl group ensures basal PolC engagement, which can be further optimized by varying the C-6 anilino substituent. Prioritize over N-3-H or N-1-alkyl analogs that lack intrinsic PolC affinity [1].

DNA Replication Probe for Bacillus subtilis

Employ as a selective inhibitor of PolC in B. subtilis to dissect replication fork dynamics. The compound's Gram-positive selectivity avoids confounding effects in Gram-negative model organisms, unlike broad-spectrum DNA gyrase inhibitors [1].

Synthesis of 5-Deazaflavin Derivatives

Utilize as the uracil component in reactions with carbonyldiimidazole to construct the 5-deazaflavin tricyclic system. The N-3-methyl group is essential for regioselective cyclization and acceptable yields, enabling access to a library of flavin analogs for redox catalysis studies [2].

SAR Expansion of 6-Anilinouracil Chemotype

Incorporate into a systematic SAR matrix varying N-3, C-6, and N-1 substituents. The compound serves as a reference point for evaluating the steric and electronic effects of the N-3 methyl group relative to N-3-ethyl, -butyl, and -hydroxybutyl congeners [1], [2].

Application
Selection Property
Validation Focus
Gram-positive PolC inhibitor lead optimization
N-3-methyl ensures basal PolC engagement
PolC enzyme inhibition assay and MIC panel
B. subtilis replication probe development
Gram-positive selectivity avoids confounding in Gram-negative models
Species-specific PolC target engagement
5-deazaflavin library synthesis
Regioselective cyclization enabled by N-3 methyl
Reaction yield and product purity profiling
6-anilinouracil SAR reference
Systematic comparison of N-3 substitution effects
PolC IC50 and synthetic reactivity comparison
Quote Request

Request a Quote for 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.